molecular formula C8H9N3O3 B079573 N-Methyl-N'-(4-nitrophenyl)urea CAS No. 13866-64-3

N-Methyl-N'-(4-nitrophenyl)urea

Cat. No.: B079573
CAS No.: 13866-64-3
M. Wt: 195.18 g/mol
InChI Key: KLRUCOUQQILQEI-UHFFFAOYSA-N
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Description

N-Methyl-N'-(4-nitrophenyl)urea is an organic compound with the molecular formula C9H11N3O3 It is a derivative of urea, where one of the hydrogen atoms is replaced by a methyl group and one of the nitrogen atoms is bonded to a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-N'-(4-nitrophenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-nitroaniline with methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N'-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-Methyl-3-(4-aminophenyl)urea.

    Substitution: Depending on the nucleophile, products can include 1-Methyl-3-(4-substituted phenyl)urea derivatives.

    Hydrolysis: 4-Nitroaniline and carbon dioxide.

Scientific Research Applications

N-Methyl-N'-(4-nitrophenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N'-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules, potentially leading to antibacterial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-Methyl-N'-(4-nitrophenyl)urea can be compared with other similar compounds, such as:

  • 1-Methyl-3-(2-nitrophenyl)urea
  • 1-Methyl-3-(3-nitrophenyl)urea
  • 1-Methyl-3-(4-methylphenyl)urea

Uniqueness: The presence of the nitro group at the para position in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its ortho and meta counterparts, which may have different chemical behaviors and applications .

Biological Activity

N-Methyl-N'-(4-nitrophenyl)urea is a synthetic compound with notable biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a urea functional group attached to a nitrophenyl moiety. Its molecular formula is C8H10N4O2C_8H_10N_4O_2, with a molecular weight of approximately 194.19 g/mol. The presence of the nitro group at the para position significantly influences its electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through hydrogen bonding and hydrophobic interactions. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with DNA and proteins, resulting in antibacterial and anticancer effects .

Antibacterial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. When reduced, these compounds produce toxic intermediates that can bind covalently to DNA, causing cellular damage and death. This compound has shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Bacillus subtilis1816
Serratia marcescens208

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's effectiveness is often compared to vinblastine, a well-known anticancer agent.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HCT1160.77
MCF-71.5
A5491.0

Case Studies

  • Vinblastine Analogues : A study explored a series of urea derivatives related to vinblastine, revealing that modifications at the nitrogen atom significantly enhanced cytotoxicity against cancer cell lines. This compound was among those evaluated, showing improved potency compared to vinblastine itself .
  • Genotoxicity Studies : Genotoxicity assessments indicated that while some nitro compounds exhibit clastogenic effects, this compound showed minimal genotoxic potential at therapeutic doses, suggesting a favorable safety profile for further development .

Properties

IUPAC Name

1-methyl-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-9-8(12)10-6-2-4-7(5-3-6)11(13)14/h2-5H,1H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRUCOUQQILQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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